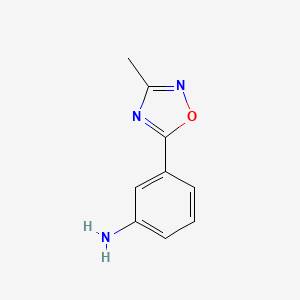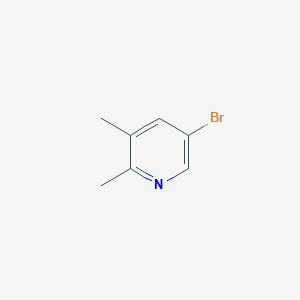
5-Bromo-2,3-dimethylpyridine
Descripción general
Descripción
5-Bromo-2,3-dimethylpyridine is a brominated pyridine derivative, which is a compound of interest in various chemical syntheses and studies. The presence of bromine and methyl groups on the pyridine ring can significantly influence its reactivity and interaction with other molecules. Although the provided papers do not directly discuss 5-Bromo-2,3-dimethylpyridine, they do provide insights into the properties and reactivity of structurally related brominated pyridines and pyrimidines.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 5-bromo-2-iodopyrimidine, which is used as an intermediate for creating various substituted pyrimidine compounds . Similarly, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine involves carbon-carbon coupling reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dimethylpyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridines is often characterized using X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, showing the influence of substituents on the molecular conformation . These techniques could be applied to determine the precise structure of 5-Bromo-2,3-dimethylpyridine.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including carbon-carbon coupling and condensation reactions. For example, 5-bromo-1H-indole-3-carbaldehyde reacts with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to form a substituted pyrimidine derivative . The reactivity of 5-Bromo-2,3-dimethylpyridine in similar reactions could be inferred from these studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR are used to characterize these compounds . DFT calculations help predict vibrational frequencies, chemical shifts, and non-linear optical properties . The bioactivity of these compounds is also of interest, as demonstrated by their antimicrobial activities . These methods and findings could be relevant to the study of 5-Bromo-2,3-dimethylpyridine.
Aplicaciones Científicas De Investigación
1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Application Summary: This study focused on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) which is a key step in the synthesis of imidazolinones .
- Methods of Application: The bromination reaction was carried out using N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
- Results: The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .
2. Suzuki Cross-Coupling Reaction
- Application Summary: This research involved the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .
- Methods of Application: The Suzuki cross-coupling reaction was performed using palladium as a catalyst .
- Results: The reaction resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .
Safety And Hazards
5-Bromo-2,3-dimethylpyridine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
5-bromo-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWAMZCIAHXKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466101 | |
| Record name | 5-BROMO-2,3-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethylpyridine | |
CAS RN |
27063-90-7 | |
| Record name | 5-BROMO-2,3-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


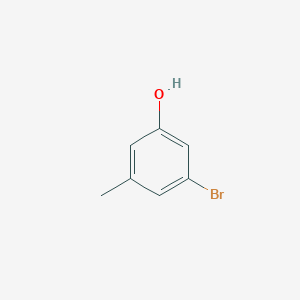
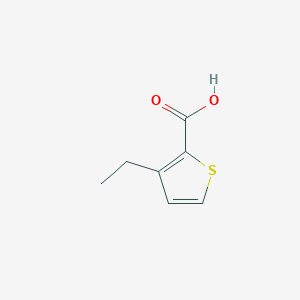
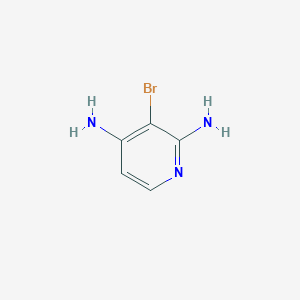

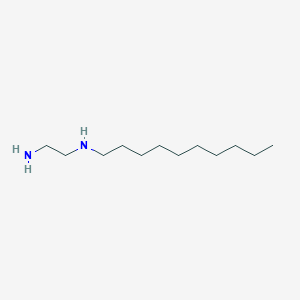
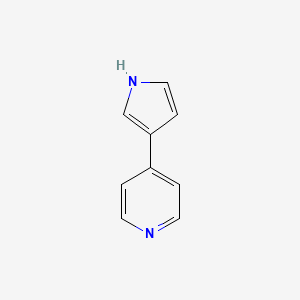
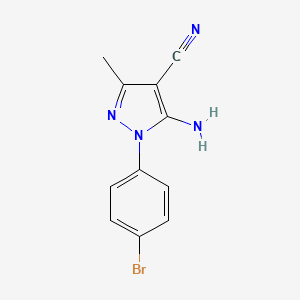

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)



